molecular formula C22H26N2O7S B11595397 2-methoxyethyl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 609794-74-3

2-methoxyethyl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11595397
CAS No.: 609794-74-3
M. Wt: 462.5 g/mol
InChI Key: BFKIFIZWGVJEAP-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimidothiazine class, characterized by a fused pyrimidine-thiazine bicyclic core. The structure includes a 4-(acetyloxy)-3-ethoxyphenyl substituent at position 6, a methyl group at position 8, and a 2-methoxyethyl ester at position 5. The compound’s synthetic pathway likely involves multi-step condensation and cyclization reactions, as inferred from analogous pyrimidothiazine derivatives in the literature .

Properties

CAS No.

609794-74-3

Molecular Formula

C22H26N2O7S

Molecular Weight

462.5 g/mol

IUPAC Name

2-methoxyethyl 6-(4-acetyloxy-3-ethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C22H26N2O7S/c1-5-29-17-12-15(6-7-16(17)31-14(3)25)20-19(21(27)30-10-9-28-4)13(2)23-22-24(20)18(26)8-11-32-22/h6-7,12,20H,5,8-11H2,1-4H3

InChI Key

BFKIFIZWGVJEAP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCCOC)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic synthesis

    Formation of the Core Structure: The core structure can be synthesized through a cyclization reaction involving a thioamide and a β-keto ester under acidic conditions.

    Substitution Reactions:

    Esterification: The final step involves the esterification of the carboxylate group with 2-methoxyethanol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl and ethoxyphenyl groups.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications due to its unique chemical structure. Notable areas of research include:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antibacterial properties against strains like E. coli and S. aureus. For instance, compounds with similar thiazine structures have shown promising results in inhibiting bacterial growth .
  • Anticancer Properties : Research indicates that compounds related to this structure may possess anticancer effects by targeting specific cellular pathways. The mechanism of action often involves interaction with enzymes or receptors that regulate cell proliferation .

Materials Science

In materials science, the compound's unique structure allows it to serve as a building block for synthesizing new materials with specific properties. Its ability to undergo various chemical reactions makes it valuable in developing polymers and other advanced materials.

Antimicrobial Studies

A study published in Molecular Bank explored the antibacterial activity of various derivatives based on similar thiazine structures. The findings indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics . This highlights the potential of 2-methoxyethyl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate in developing new antimicrobial agents.

Anticancer Research

Another investigation focused on the synthesis of related compounds and their biological evaluation for anticancer activity. The study demonstrated that these compounds could inhibit cancer cell proliferation through specific molecular interactions . This reinforces the therapeutic potential of the pyrimido[2,1-b][1,3]thiazine derivatives in oncology.

Mechanism of Action

The mechanism of action of 2-methoxyethyl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Table 1: Key Structural Variations in Pyrimidothiazine Derivatives

Compound Name Substituents (Position 6) Position 7 Ester Position 8 Substituent Evidence ID
Target Compound 4-(Acetyloxy)-3-ethoxyphenyl 2-Methoxyethyl Methyl -
2-Methoxyethyl 6-[4-(Benzyloxy)-3-Methoxyphenyl]-Analog 4-(Benzyloxy)-3-methoxyphenyl 2-Methoxyethyl Methyl
Ethyl 6-(3-Ethoxy-4-Propoxyphenyl)-8-Methyl-4-Oxo-Analog 3-Ethoxy-4-propoxyphenyl Ethyl Methyl
Ethyl 6-(4-Bromophenyl)-8-Methyl-4-Oxo-Analog 4-Bromophenyl Ethyl Methyl
  • Phenyl Ring Substituents: The acetyloxy group in the target compound (vs. The ethoxy group at position 3 (vs. methoxy in or propoxy in ) balances steric bulk and electron-donating effects, which may influence binding to biological targets.
  • Ester Group :

    • The 2-methoxyethyl ester (target) vs. ethyl () or methyl esters () alters lipophilicity. Longer alkoxy chains (e.g., propoxy in ) increase logP values, favoring membrane permeability but reducing aqueous solubility.

Physicochemical Properties

Table 2: Crystallographic and Hydrogen Bonding Data

Compound Class Crystal System Hydrogen Bonding Patterns Notable Interactions Evidence ID
Target Compound (Inferred) Monoclinic* Intermolecular C=O⋯H–N and S⋯H–O bonds* Stabilized by acetyloxy-phenyl interactions* -
Ethyl Thiazolo[3,2-a]pyrimidine Monoclinic (P21/n) N–H⋯O and C–H⋯O bonds Trimethoxybenzylidene group enhances packing
Pyrimido Oxazine Not reported N–H⋯S and O–H⋯O bonds Sulfur participates in π-stacking

*Inferred from structurally similar compounds. The acetyloxy group may form weaker hydrogen bonds compared to benzyloxy (), impacting crystal lattice stability.

Biological Activity

The compound 2-methoxyethyl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic molecule with significant potential in pharmaceutical applications. Its unique structure, characterized by a pyrimido[2,1-b][1,3]thiazine core and various functional groups, suggests diverse biological activities. This article explores the biological activity of this compound, particularly its antimicrobial and anticancer properties.

The molecular formula for this compound is C22H26N2O6SC_{22}H_{26}N_{2}O_{6}S with a molecular weight of 446.5 g/mol. The IUPAC name provides insight into its complex structure, which includes methoxyethyl and acetyloxy moieties that may influence its biological interactions.

PropertyValue
Molecular FormulaC22H26N2O6S
Molecular Weight446.5 g/mol
IUPAC NameThis compound

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within cells. The mechanism may include:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cell survival and proliferation in pathogens.
  • Receptor Modulation : It could modulate receptor activity that influences cellular signaling pathways.

Antimicrobial Properties

Research indicates that compounds similar to the pyrimido[2,1-b][1,3]thiazine scaffold exhibit antimicrobial activity , particularly against Plasmodium falciparum, the causative agent of malaria. The inhibition of dihydroorotate dehydrogenase (DHODH) has been identified as a key mechanism for compounds in this class. For example, studies have shown that derivatives can selectively inhibit PfDHODH without affecting human homologs, suggesting a favorable therapeutic index .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have yielded promising results. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines while exhibiting low toxicity to normal cells . The structural features that allow it to interact with DNA or disrupt cellular processes are under investigation.

Case Studies

  • Study on Antimalarial Activity
    • A study evaluated the antimalarial efficacy of derivatives based on the pyrimido[2,1-b][1,3]thiazine structure. Compounds showed significant growth inhibition against P. falciparum with IC50 values in the low micromolar range and minimal cytotoxicity to human cells .
  • Anticancer Screening
    • In another study focusing on anticancer properties, several derivatives were tested against breast cancer cell lines. The results indicated that certain compounds led to a reduction in cell viability by inducing apoptosis through caspase activation .

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